molecular formula C14H10N2O2 B1625764 7-nitro-2-phenyl-1H-Indole CAS No. 64890-06-8

7-nitro-2-phenyl-1H-Indole

Cat. No.: B1625764
CAS No.: 64890-06-8
M. Wt: 238.24 g/mol
InChI Key: ZQFKMEVQELHDEV-UHFFFAOYSA-N
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Description

7-nitro-2-phenyl-1H-Indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a phenyl group at the 2nd position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of 2-iodoaniline with internal alkynes.

    Fischer Indole Synthesis: This classical method involves the acid-catalyzed rearrangement of phenylhydrazones derived from ketones or aldehydes.

Industrial Production Methods:

    Batch Process: Industrial production often employs batch reactors where the reactants are mixed and heated under controlled conditions.

    Continuous Flow Process: This method involves the continuous feeding of reactants into a reactor and the simultaneous removal of products.

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Comparison with Similar Compounds

    2-phenyl-1H-Indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    7-amino-2-phenyl-1H-Indole: The amino group at the 7th position imparts different electronic properties and reactivity compared to the nitro group.

    7-bromo-2-phenyl-1H-Indole: The presence of a bromine atom affects the compound’s reactivity in substitution reactions.

Uniqueness:

    Chemical Reactivity: The presence of both the nitro and phenyl groups in 7-nitro-2-phenyl-1H-Indole provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

    Biological Activity: The compound’s distinct structure allows it to interact with specific biological targets, offering potential therapeutic benefits.

Properties

IUPAC Name

7-nitro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFKMEVQELHDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493121
Record name 7-Nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64890-06-8
Record name 7-Nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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